molecular formula C15H16ClN3O2 B12915734 Phenyl (6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)carbamate CAS No. 102999-48-4

Phenyl (6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)carbamate

Cat. No.: B12915734
CAS No.: 102999-48-4
M. Wt: 305.76 g/mol
InChI Key: VDHBFPHFXXGEKA-UHFFFAOYSA-N
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Description

Phenyl (6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)carbamate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phenyl group attached to a pyridazine ring, which is further substituted with a chloro group and a tert-butyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl (6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)carbamate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazine core, which can be achieved through the cyclization of appropriate precursors. The introduction of the chloro and tert-butyl groups is usually accomplished through electrophilic substitution reactions. The final step involves the formation of the carbamate group by reacting the intermediate with phenyl isocyanate under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

Phenyl (6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the chloro group to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Phenyl (6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of phenyl (6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Phenyl (6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)carbamate can be compared with other similar compounds, such as:

    Phenyl (6-chloro-3-pyridazinyl)carbamate: Lacks the tert-butyl group, which may affect its chemical and biological properties.

    Phenyl (5-(1,1-dimethylethyl)-3-pyridazinyl)carbamate: Lacks the chloro group, leading to different reactivity and applications.

    Phenyl (6-chloro-5-methyl-3-pyridazinyl)carbamate: The presence of a methyl group instead of a tert-butyl group can influence its stability and interactions.

Properties

CAS No.

102999-48-4

Molecular Formula

C15H16ClN3O2

Molecular Weight

305.76 g/mol

IUPAC Name

phenyl N-(5-tert-butyl-6-chloropyridazin-3-yl)carbamate

InChI

InChI=1S/C15H16ClN3O2/c1-15(2,3)11-9-12(18-19-13(11)16)17-14(20)21-10-7-5-4-6-8-10/h4-9H,1-3H3,(H,17,18,20)

InChI Key

VDHBFPHFXXGEKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NN=C1Cl)NC(=O)OC2=CC=CC=C2

Origin of Product

United States

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